molecular formula C10H15NOS B13313103 (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol

(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol

Cat. No.: B13313103
M. Wt: 197.30 g/mol
InChI Key: UKBIPTGYBYOBQV-UHFFFAOYSA-N
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Description

(6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol: is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by a benzothiazole ring system with a methanol group attached to the second carbon atom. The presence of the dimethyl groups at the 6th position and the tetrahydro structure adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by reduction and cyclization to form the benzothiazole ring. The methanol group can be introduced through subsequent functionalization reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzothiazole ring or the methanol group, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated benzothiazoles, alkylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one
  • 3,6-Dimethyl-5,6,7,7a-tetrahydrobenzofuran-2(4H)-one

Uniqueness:

  • The presence of the benzothiazole ring and the methanol group distinguishes (6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanol from other similar compounds.
  • The specific substitution pattern and functional groups contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazol-2-yl)methanol

InChI

InChI=1S/C10H15NOS/c1-10(2)4-3-7-8(5-10)13-9(6-12)11-7/h12H,3-6H2,1-2H3

InChI Key

UKBIPTGYBYOBQV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)SC(=N2)CO)C

Origin of Product

United States

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